4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFPXGKBXKLYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid chemical structure and properties
Technical Monograph: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary
4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1198437-08-9) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, JAK).[1] Structurally, it offers a rigid, polar scaffold with unique electronic properties driven by the C4-fluorine atom.[1] This substituent not only modulates the pKa of the carboxylic acid (and derived amides) but also blocks metabolic oxidation at the electron-rich C4 position, a common liability in non-fluorinated pyrazoles.[1]
This guide outlines the physicochemical profile, validated synthetic pathways, and strategic applications of this moiety in drug discovery, addressing the specific challenge of N-methylation regioselectivity.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
The introduction of fluorine at the 4-position of the pyrazole ring significantly alters the electron density compared to the parent 1-methylpyrazole-3-carboxylic acid, reducing the basicity of the pyrazole nitrogens and increasing the acidity of the carboxylic group.[1]
| Property | Data |
| Chemical Name | 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 1198437-08-9 |
| Molecular Formula | C₅H₅FN₂O₂ |
| Molecular Weight | 144.10 g/mol |
| SMILES | Cn1cc(F)c(C(=O)O)n1 |
| Appearance | White to off-white solid |
| Predicted pKa | 3.2 – 3.6 (Acidic) |
| Predicted LogP | ~0.6 (Low lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is non-trivial due to the tautomeric nature of the pyrazole ring, which leads to regioisomeric mixtures during alkylation.[1] Two primary routes are employed: Post-Synthetic Methylation (Route A) and De Novo Cyclization (Route B).[1]
Route A: Methylation of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate (Standard Protocol)
This is the most common laboratory-scale route.[1] It involves the methylation of the commercially available unmethylated ester, followed by hydrolysis.[1]
-
Precursor: Ethyl 4-fluoro-1H-pyrazole-3-carboxylate (CAS 221300-34-1).[1]
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), K₂CO₃ or Cs₂CO₃, Acetone or DMF.[1]
-
Critical Challenge: The reaction yields a mixture of the desired 1,3-isomer (N-methyl adjacent to carboxylate) and the undesired 1,5-isomer (N-methyl distal to carboxylate). The ratio is typically near 45:55, favoring the sterically less hindered 1,5-isomer.[1]
Protocol Step-by-Step:
-
Alkylation: Dissolve ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 eq) in DMF. Add Cs₂CO₃ (1.5 eq) and cool to 0°C. Dropwise add MeI (1.2 eq). Stir at RT for 2-4 hours.[1]
-
Workup: Dilute with EtOAc, wash with brine to remove DMF.
-
Separation (Crucial): The regioisomers must be separated at the ester stage.[1]
-
Hydrolysis: Treat the isolated 1,3-ester with LiOH (2 eq) in THF/H₂O (1:1) at RT for 1 hour. Acidify with 1M HCl to precipitate the target acid.[1]
Route B: Cyclization (Industrial/Scale-Up)
For larger scales, cyclization of a fluorinated diketoester with methylhydrazine is preferred, though regioselectivity remains a variable dependent on solvent polarity.[1]
-
Reagents: Ethyl 4-fluoro-2,4-dioxobutanoate + Methylhydrazine.[1]
-
Solvent Effect: Using fluorinated alcohols (e.g., TFE, HFIP) as solvents can shift the equilibrium to favor the 1,3-isomer by H-bonding stabilization of the intermediate hydrazone.[1]
Synthetic Logic Diagram
Figure 1: Divergent synthesis showing the critical separation of regioisomers required to obtain the target acid.
Part 3: Medicinal Chemistry Utility
Metabolic Stability (The Fluorine Effect)
In non-fluorinated pyrazoles, the C4 position is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s).[1] Substituting hydrogen with fluorine at C4 blocks this metabolic soft spot without significantly increasing the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), maintaining the molecule's ability to fit into tight binding pockets.[1]
Electronic Modulation
The electronegativity of fluorine lowers the pKa of the carboxylic acid and any subsequent amides formed from it.[1]
-
Impact: If used to form an amide bond (e.g., in a kinase inhibitor hinge binder), the N-H of the amide becomes more acidic (a better H-bond donor).[1] This strengthens interactions with backbone carbonyls in the target protein.[1]
Case Study: PI3K Inhibition
This scaffold appears in patent literature for Phosphoinositide 3-kinase (PI3K) inhibitors.[1] The 1-methyl-pyrazole-3-carboxamide motif often serves as a hinge-binding element.[1] The 4-fluoro group optimizes the donor capability of the amide NH while preventing oxidative degradation of the pyrazole ring.[1]
Part 4: Handling & Safety
-
Hazards: As a fluorinated organic acid, it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1]
-
Reactivity: Avoid contact with strong oxidizing agents. The carboxylic acid moiety is readily activated by standard coupling reagents (HATU, EDC) for amide synthesis.[1]
References
-
Synthesis & Isomer Separation: Benzpyrazol derivatives as inhibitors of PI3 kinases. US Patent 8658635B2. (Describes the use of the 45:55 mixture and separation via HPLC).
-
Regioselectivity in Pyrazoles: Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] J. Org. Chem. 2008, 73, 3523–3529.[1] (Mechanistic insight into controlling N-methylation). [1]
-
Fluorine in MedChem: Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry.[1] J. Med. Chem. 2015, 58, 8315–8359.[1] (General principles of C4-fluorination). [1]
Sources
C5H5FN2O2 molecular weight and formula
An In-Depth Technical Guide to C₅H₅FN₂O₂ and its Structurally Related Analogs in Drug Development
Abstract
This technical guide provides a comprehensive overview of chemical entities related to the molecular formula C₅H₅FN₂O₂. Initial analysis of this formula leads to compounds such as 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. However, given the context of drug development and the vast body of research available, this guide will focus primarily on the structurally and thematically related antiviral agent, Favipiravir (C₅H₄FN₃O₂) . Favipiravir's profound impact on virology and its relevance in pandemic preparedness make it a subject of immense interest to researchers. We will delve into its molecular characteristics, synthesis, mechanism of action, and the experimental protocols essential for its study, providing a robust resource for professionals in pharmaceutical research and development.
Introduction and Structural Elucidation
The molecular formula C₅H₅FN₂O₂ represents a specific set of constitutional isomers. One such isomer identified is 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione, a fluorinated pyrimidine derivative.[1] While such compounds are of interest in medicinal chemistry, a minor variation in the molecular formula to C₅H₄FN₃O₂ identifies Favipiravir (also known as T-705 or Avigan), a potent antiviral agent.[2]
Favipiravir is a pyrazinecarboxamide derivative that has garnered significant attention for its broad-spectrum activity against various RNA viruses. It was first approved in Japan for treating influenza and has been investigated for its efficacy against other severe viral infections, including Ebola and SARS-CoV-2. Its significance in the field makes it an exemplary subject for an in-depth technical analysis.
Physicochemical and Pharmacological Profile
A thorough understanding of a drug candidate's properties is fundamental to its development. The key physicochemical and pharmacological data for Favipiravir are summarized below.
Molecular Properties
The structural and physicochemical properties of Favipiravir are critical determinants of its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₅H₄FN₃O₂ | [2] |
| Molecular Weight | 157.10 g/mol | [2] |
| IUPAC Name | 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
| CAS Number | 259793-96-9 | |
| AlogP | -0.58 | [2] |
| Polar Surface Area | 89.10 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Solubility Data
Solubility is a critical factor for formulation and bioavailability. Favipiravir exhibits moderate solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 15.71 |
| Ethanol | 20 | 3.14 |
(Data sourced from Tocris Bioscience and is based on a molecular weight of 157.1)
Mechanism of Action: A Prodrug Approach
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effect. This multi-step intracellular activation is a key aspect of its design and function.
-
Cellular Uptake: Favipiravir is readily taken up by cells.
-
Phosphoribosylation: Once inside the cell, it undergoes phosphoribosylation by cellular enzymes, primarily hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to form Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).
-
Phosphorylation: Favipiravir-RMP is then further phosphorylated by cellular kinases to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).
-
Viral RdRp Inhibition: Favipiravir-RTP acts as a purine analogue, selectively and potently inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. This inhibition prevents the replication of the viral genome, thereby halting the spread of the infection. This selective action is crucial, as it shows no inhibitory effects on mammalian RNA or DNA polymerases, contributing to its favorable safety profile.
Caption: Intracellular activation pathway of Favipiravir.
Synthesis and Characterization
The synthesis of Favipiravir involves a multi-step process that is well-documented in the scientific literature. Below is a representative synthetic scheme and a protocol for its characterization.
Synthetic Workflow
A common synthetic route starts from 3-amino-2-pyrazinecarboxylic acid. The workflow involves amidation, fluorination, and cyclization steps. The precise conditions, including reagents, solvents, and reaction times, are critical for achieving high yield and purity.
Caption: Generalized synthetic workflow for Favipiravir.
Experimental Protocol: Quality Control via HPLC
Purity assessment is a non-negotiable step in drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Favipiravir.
Objective: To verify the purity of a synthesized batch of Favipiravir.
Materials:
-
Favipiravir sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape for amine-containing compounds.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Favipiravir sample in a 50:50 mixture of DMSO and Mobile Phase A to a final concentration of 1 mg/mL. Causality: DMSO ensures complete dissolution before dilution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B (return to initial)
-
20-25 min: 5% B (equilibration)
-
-
-
Self-Validation and Analysis:
-
System Suitability: Inject a standard solution of known purity five times. The relative standard deviation (RSD) of the peak area should be <2%.
-
Blank Injection: Run a blank (solvent only) to ensure no system contamination.
-
Sample Analysis: Inject the prepared sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typically required for research use.
-
Safety and Handling
As with any active pharmaceutical ingredient, proper handling of Favipiravir is essential. Researchers should consult the Material Safety Data Sheet (MSDS) before use.
-
Storage: Store at -20°C to ensure long-term stability.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
-
Toxicity: While it has a good safety profile in humans, its teratogenic and embryotoxic potential requires caution, particularly for pregnant researchers.
Conclusion
While the molecular formula C₅H₅FN₂O₂ points to specific fluorinated pyrimidines, the closely related compound Favipiravir (C₅H₄FN₃O₂) offers a more compelling case study for drug development professionals. Its journey from a novel pyrazine derivative to a globally recognized antiviral agent highlights the intricate process of modern pharmaceutical research. Its unique prodrug mechanism, broad-spectrum efficacy, and established synthetic routes provide a rich field for continued investigation and development, particularly in the ongoing search for effective treatments against emerging viral threats.
References
-
Title: FAVIPIRAVIR - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: Compound: FAVIPIRAVIR (CHEMBL221722) Source: ChEMBL - EMBL-EBI URL: [Link]
-
Title: Favipiravir - BioGems Source: BioGems URL: [Link]
-
Title: 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione Source: PubChem - National Center for Biotechnology Information URL: [Link]
Sources
The Pharmacophore's Crucible: Differentiating 4-Fluoro and 4-Trifluoromethyl Pyrazole Carboxylic Acids in Drug Design
Executive Summary
In the highly optimized arenas of medicinal chemistry and agrochemical development, the pyrazole carboxylic acid scaffold is a privileged building block. Specifically, its functionalization at the 4-position with fluorinated moieties has driven the success of numerous blockbuster drugs and broad-spectrum fungicides, most notably the Succinate Dehydrogenase Inhibitors (SDHIs)[1][2].
However, the decision to install a 4-fluoro (-F) versus a 4-trifluoromethyl (-CF₃) group is not a simple bioisosteric swap. It is a fundamental divergence that rewrites the molecule’s steric profile, lipophilicity, acid-base chemistry, and target engagement. As a Senior Application Scientist, I present this technical whitepaper to dissect the physicochemical causality, structural biology, and synthetic methodologies that govern the behavior of these two distinct pharmacophores.
Physicochemical Profiling: The Causality of Substitution
The substitution of a hydrogen atom for a fluorine or a trifluoromethyl group on the pyrazole ring dramatically alters the electronic and steric landscape of the resulting carboxylic acid. Understanding these parameters is critical for predicting membrane permeability, target affinity, and metabolic stability[3].
Steric Bulk and Conformational Impact
-
4-Fluoro (-F): Fluorine is the smallest substituent after hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å for H). It acts as a true steric bioisostere for hydrogen, allowing the pyrazole ring to slip into narrow, highly constrained binding pockets without inducing steric clashes[4].
-
4-Trifluoromethyl (-CF₃): The -CF₃ group is exceptionally bulky, boasting a van der Waals volume roughly equivalent to an isopropyl or tert-butyl group (radius ~2.70 Å). This bulk restricts the rotational freedom of adjacent functional groups (such as the 3- or 5-carboxylic acid) and forces the molecule into specific conformational states, which can either highly pre-organize the molecule for a binding pocket or completely abrogate binding due to steric repulsion.
Electronic Effects and pKa Modulation
The pyrazole ring is an electron-rich heterocycle, but fluorination heavily modulates its electron density, directly impacting the pKa of the adjacent carboxylic acid.
-
Inductive vs. Resonance Effects: Fluorine exerts a strong electron-withdrawing inductive effect (
= +0.52) but a compensating electron-donating resonance effect ( = -0.34). Conversely, the -CF₃ group is purely and powerfully electron-withdrawing through both induction and hyperconjugation ( = +0.39, = +0.11). -
pKa Causality: The profound electron-withdrawing nature of the -CF₃ group stabilizes the conjugate base of the carboxylic acid, significantly lowering its pKa. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits a highly acidic predicted pKa of 2.93 ± 0.36 [5][6]. In contrast, the unfluorinated 1-methyl-1H-pyrazole-4-carboxylic acid has a pKa of 3.88 [7]. The 4-fluoro derivative falls between these values. This pKa shift is critical: a lower pKa means the acid is more readily ionized at physiological pH, altering its solubility and formulation requirements.
Quantitative Comparison Matrix
| Property / Parameter | 4-Fluoro (-F) Pyrazole | 4-Trifluoromethyl (-CF₃) Pyrazole | Impact on Drug Design |
| van der Waals Radius | ~1.47 Å | ~2.70 Å | Determines fit in tight binding clefts. |
| Hansch Lipophilicity ( | +0.14 | +0.88 | -CF₃ drastically increases LogP and BBB penetration. |
| Hammett Constant ( | +0.06 | +0.54 | -CF₃ heavily depletes pyrazole electron density. |
| Carboxylic Acid pKa | Moderate (~3.4 - 3.6) | Highly Acidic (~2.8 - 3.0) | Dictates ionization state at physiological pH[5]. |
| Metabolic Stability | High (Blocks C-oxidation) | Extreme (Highly resistant to CYP450) | -CF₃ extends half-life but may increase persistence[1]. |
Target Engagement: The SDHI Case Study
To understand the practical application of these differences, we must look at Succinate Dehydrogenase Inhibitors (SDHIs), a class of agrochemicals where pyrazole-4-carboxamides dominate[2][8].
When a pyrazole-4-carboxylic acid is coupled with an aniline to form an amide, the resulting compound targets the ubiquinone-binding pocket of Complex II in the fungal electron transport chain. The choice between 4-F and 4-CF₃ dictates the binding kinetics. The -CF₃ group often provides a massive boost in binding affinity due to the hydrophobic effect—displacing high-energy water molecules from the lipophilic ubiquinone pocket. However, if the pocket is mutated (a common resistance mechanism), the steric bulk of the -CF₃ group becomes a liability, whereas the smaller 4-F analog may retain efficacy[9].
Fig 1: Mechanism of action for fluorinated pyrazole-carboxamide SDHIs.
Synthetic Methodologies & Workflows
The synthesis of these two building blocks requires entirely different strategic approaches. Below are field-proven, self-validating protocols for accessing both scaffolds.
Protocol A: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol relies on the saponification of an ester precursor. The causality behind the aggressive conditions is the extreme steric hindrance and electronic deactivation caused by the adjacent -CF₃ group[5].
Step-by-Step Methodology:
-
Reagent Assembly: Charge a reaction vial with ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) and Potassium Hydroxide (KOH, 1.2 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).
-
Causality: KOH is chosen over milder bases (like LiOH) because the bulky -CF₃ group sterically shields the ester carbonyl. A highly nucleophilic and aggressive hydroxide source is required to drive the reaction to completion at room temperature.
-
-
Saponification: Stir the mixture at ambient temperature (20-25 °C) for 12 hours. Monitor via TLC or LC-MS until the ester peak is entirely consumed.
-
Acidification (Critical Step): Cool the mixture to 0 °C. Slowly add 2M HCl dropwise until the solution reaches pH 1 .
-
Causality: Because the -CF₃ group lowers the pKa of the resulting acid to ~2.93, acidifying to a standard pH 3 or 4 will leave a significant fraction of the product in its ionized, water-soluble carboxylate form, devastating the isolated yield. Dropping the pH to 1 ensures complete protonation.
-
-
Isolation: Filter the resulting dense white precipitate. Wash with cold water to remove KCl salts, and dry under vacuum at 50 °C to afford the pure acid (Typical yield: >85%, MP: 195-196 °C)[5].
Protocol B: Electrophilic Fluorination to yield 4-Fluoro-1H-pyrazole-5-carboxylic acid
Unlike the -CF₃ group, which is usually built into the aliphatic precursor (e.g., using trifluoroacetylacetone) prior to pyrazole ring closure[10], the 4-fluoro group can be installed via late-stage electrophilic fluorination[4][11].
Step-by-Step Methodology:
-
Reagent Assembly: Dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN) under an argon atmosphere.
-
Fluorination: Add Selectfluor (1.1 eq) portion-wise at 0 °C.
-
Causality: Selectfluor is utilized as a mild, handleable source of electrophilic fluorine (F⁺). The reaction is initiated at 0 °C to prevent uncontrolled exothermic decomposition. Once the first fluorine atom is installed at the C4 position, its strong inductive electron-withdrawing effect deactivates the pyrazole ring, acting as a self-validating safeguard against over-fluorination (di- or tri-fluorination).
-
-
Thermal Activation: Warm the reaction to 60 °C for 4 hours to drive the substitution to completion.
-
Hydrolysis: Following aqueous workup and isolation of the 4-fluoro ester, subject the intermediate to standard saponification (LiOH in THF/H₂O), followed by acidification to pH 2 to precipitate the 4-fluoro-1H-pyrazole-5-carboxylic acid.
Fig 2: Divergent synthetic workflows for 4-F vs. 4-CF3 pyrazole carboxylic acids.
Conclusion
The selection between a 4-fluoro and a 4-trifluoromethyl pyrazole carboxylic acid is a master lever in molecular design. The 4-fluoro analog offers minimal steric perturbation and moderate lipophilicity, making it ideal for highly constrained binding pockets. Conversely, the 4-trifluoromethyl analog acts as a lipophilic battering ram—drastically increasing LogP, lowering the pKa of the adjacent acid to ~2.93[5], and driving high-affinity hydrophobic interactions, provided the target pocket can accommodate its significant bulk. Mastery of their divergent synthetic requirements and physicochemical properties is essential for any successful drug discovery campaign.
References
1.[12] Fluorinated Pyrazoles and Indazoles - OUCI. Springer International Publishing. Available at: 2.[4] New Synthesis of Fluorinated Pyrazoles. ResearchGate. Available at: 3.[3] Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. Available at: 4.[11] Efficient Synthesis of 4-Fluoro-5-(perfluoroalkyl)pyrazoles from.... ResearchGate. Available at: 5.[10] Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: 6.[5] 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1. ChemicalBook. Available at: 7.[7] Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1. Smolecule. Available at: 8.[6] 1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4.... ChemDad. Available at: 9.[1] The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available at: 10.[8] Use of Fluopyram for Controlling Nematodes in Crops and for Increasing Yield. Justia Patents. Available at: 11.[2] Discovery and synthesis of crop protection products. DOKUMEN.PUB. Available at: 12.[9] EP3061750B1 - Pyrazole amide compounds containing a diphenyl ether group, and application thereof, and pesticide composition. Google Patents. Available at:
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- 6. 1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
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Solubility of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in DMSO
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not widely published, this document synthesizes information on the physicochemical properties of the solute and solvent, theoretical solubility considerations based on analogous structures, and detailed experimental protocols for determining solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to approach the solubility of novel pyrazole derivatives in DMSO.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of a chemical compound in a suitable solvent is a fundamental physicochemical property that underpins many processes in drug discovery and development. For active pharmaceutical ingredients (APIs), poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and low bioavailability. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in the pharmaceutical industry for its ability to dissolve a broad spectrum of both polar and nonpolar organic compounds.[1] Understanding the solubility of novel compounds like 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in DMSO is therefore a critical first step in its evaluation as a potential drug candidate.
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and are found in numerous approved drugs.[2] The solubility of these compounds can be influenced by various factors, including their molecular weight, crystal structure, intermolecular forces, and the nature of substituents on the pyrazole ring.[3] This guide will delve into these factors to provide a comprehensive understanding of the solubility of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in DMSO.
Physicochemical Properties: A Tale of Two Molecules
The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that a solute will dissolve best in a solvent with similar molecular properties.[4] A thorough understanding of the physicochemical properties of both 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid and DMSO is essential to predict and rationalize their interaction.
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: The Solute
While specific experimental data for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is limited, we can infer its properties from its chemical structure and data from analogous compounds.
-
Structure: The molecule consists of a 1-methylpyrazole ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position.
-
Polarity: The presence of the carboxylic acid group (-COOH), the nitrogen atoms in the pyrazole ring, and the electronegative fluorine atom imparts significant polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor.
-
Ionization: The carboxylic acid moiety is acidic and can be deprotonated to form a carboxylate anion, particularly in the presence of a base.[2]
-
Analogue Comparison: A structurally similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is described as having "slight" solubility in DMSO.[5] This provides a valuable, albeit qualitative, starting point for our predictions.
| Property | Predicted Characteristic for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₅H₅FN₂O₂ |
| Polarity | Polar |
| Hydrogen Bonding | Donor and Acceptor |
| Dominant Intermolecular Forces | Hydrogen bonding, dipole-dipole interactions |
Dimethyl Sulfoxide (DMSO): The Solvent
DMSO is a highly versatile and widely used solvent in chemical and biological research.[1]
-
Structure: DMSO is a sulfoxide with the chemical formula (CH₃)₂SO.
-
Polarity: It is a highly polar aprotic solvent. The term "aprotic" signifies that it does not have a hydrogen atom directly bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor.[6]
-
Solvating Power: DMSO is an excellent solvent for a wide range of organic and inorganic compounds, including many that are poorly soluble in water or other common organic solvents.[1] Its ability to accept hydrogen bonds makes it particularly effective at solvating molecules with hydrogen bond donor groups, such as carboxylic acids.
| Property | Value for Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₂H₆OS |
| Molar Mass | 78.13 g/mol |
| Boiling Point | 189 °C |
| Polarity | Polar Aprotic |
| Hydrogen Bonding | Acceptor |
Theoretical Solubility Considerations
The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces. For 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid to dissolve in DMSO, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.
The primary interactions at play will be:
-
Hydrogen Bonding: The carboxylic acid group of the solute will act as a hydrogen bond donor, forming strong hydrogen bonds with the sulfoxide oxygen of DMSO, which is a potent hydrogen bond acceptor.
-
Dipole-Dipole Interactions: Both the solute and the solvent are polar molecules, leading to favorable dipole-dipole interactions.
Given these strong potential interactions, a favorable dissolution process is anticipated. The presence of the fluorine atom and the methyl group will also influence the overall polarity and crystal packing of the solute, which in turn affects its solubility.[3]
Predicted
Based on the qualitative data for the structurally related 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ("slight" solubility in DMSO)[5] and the strong theoretical basis for favorable solute-solvent interactions, the solubility of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in DMSO is predicted to be in the slight to moderate range .
It is important to note that this is a qualitative prediction. For many applications in drug discovery, such as high-throughput screening, a precise quantitative understanding of solubility is essential. Therefore, experimental determination is strongly recommended.
Experimental Determination of Solubility
The following section provides a detailed protocol for the experimental determination of the solubility of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in DMSO using the isothermal shake-flask method, which is considered the gold standard for equilibrium solubility measurements.
Materials and Equipment
-
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid and dissolve it in a known volume of DMSO to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid to a known volume of DMSO in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Vortex the vial to disperse the solid.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, carefully remove the vial from the shaker.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Alternatively, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of DMSO to bring the concentration within the range of the calibration curve.
-
Analyze the diluted supernatant and the standard solutions using a validated HPLC or UPLC method.
-
Record the peak area for each sample.
-
Data Analysis and Calculation
-
Calibration Curve:
-
Plot the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Solubility Calculation:
-
Use the equation of the calibration curve to determine the concentration of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in the diluted supernatant.
-
Multiply this concentration by the dilution factor to calculate the solubility of the compound in DMSO at the specified temperature. The solubility is typically expressed in mg/mL or molarity.
-
Data Interpretation and Reporting
The experimentally determined solubility value should be reported along with the temperature at which the measurement was performed. It is also good practice to report the analytical method used for quantification.
| Parameter | Example Data |
| Temperature | 25 °C |
| Analytical Method | HPLC-UV |
| Solubility | [Calculated Value] mg/mL |
| Molar Solubility | [Calculated Value] M |
Conclusion
References
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Wanxingda. (n.d.). 3-Difluoromethyl)-1-Methyl-1h-Pyrazole-4-Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic Acid in PI3K Inhibitor Synthesis
This Application Note and Protocol Guide details the strategic utilization of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1198437-08-9) as a critical intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, specifically targeting the PI3K
Executive Summary
The modulation of the PI3K/Akt/mTOR signaling pathway remains a cornerstone of oncology and immunology drug discovery. While early generation inhibitors faced challenges with selectivity and metabolic stability, the incorporation of fluorinated heterocycles has emerged as a vital strategy to optimize physicochemical properties.
4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid represents a "privileged fragment" in this domain. Unlike its non-fluorinated counterparts, the C4-fluorine atom serves two critical functions:
-
Metabolic Blocking: It obstructs the C4-position from oxidative metabolism (e.g., by CYP450s), extending the drug's half-life.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the surrounding heterocycle, potentially enhancing hydrogen bond donor/acceptor capability in the ATP-binding pocket of the kinase.
This guide provides a validated protocol for synthesizing this intermediate and coupling it to a representative PI3K
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 1198437-08-9 |
| Formula | C |
| Molecular Weight | 144.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Storage | 2–8°C, Desiccated |
| Safety | Irritant (H315, H319, H335). Handle with standard PPE. |
Synthetic Application Protocols
Workflow Visualization
The following diagram outlines the logic flow from the precursor ester to the final PI3K inhibitor assembly.
Caption: Synthetic route from commercial ester to final PI3K inhibitor, highlighting the critical fluorination step.
Protocol A: Synthesis of the Intermediate
Note: While the acid is commercially available, in-house synthesis allows for isotopic labeling or derivative creation.
Reagents:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Starting Material)
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
Lithium Hydroxide (LiOH)
Step 1: Electrophilic Fluorination
-
Dissolution: Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 64.9 mmol) in anhydrous MeCN (100 mL) under nitrogen atmosphere.
-
Addition: Add Selectfluor® (25.3 g, 71.4 mmol, 1.1 eq) portion-wise at room temperature. The reaction is slightly exothermic; ensure temperature remains <30°C.
-
Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (
155) and appearance of the fluorinated product ( 173). -
Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend the residue in DCM (150 mL) and wash with water (2 x 50 mL) and brine. Dry over Na
SO , filter, and concentrate. -
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Target: Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate.
-
Step 2: Hydrolysis to Acid
-
Saponification: Dissolve the ester from Step 1 in THF/Water (3:1, 80 mL). Add LiOH·H
O (3.0 eq). -
Stir: Stir at RT for 4 hours.
-
Acidification: Acidify carefully with 1N HCl to pH ~3. A white precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: Typically >90%.
-
Identity: Confirm via
H NMR (DMSO-d ): ~13.0 (br s, 1H, COOH), 7.85 (d, J=4.5 Hz, 1H, H-5), 3.90 (s, 3H, N-CH ).
-
Protocol B: Coupling to PI3K Scaffold (Indazole Core)
This step demonstrates the use of the acid to generate a bioactive PI3K
Reagents:
-
4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (from Protocol A)[1]
-
6-(1H-Indol-4-yl)-1H-indazol-4-amine (Representative PI3K pharmacophore)
-
HATU (Coupling Agent)[2]
-
DIPEA (Base)[3]
Procedure:
-
Activation: In a vial, combine the pyrazole acid (1.0 eq) and HATU (1.2 eq) in dry DMF. Add DIPEA (2.5 eq). Stir for 10 minutes at RT to form the activated ester.
-
Coupling: Add the amine scaffold (0.9 eq) to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target
will be Sum of Fragments - H O). -
Workup: Dilute with EtOAc, wash with saturated NaHCO
(removes unreacted acid) and brine. -
Purification: Isolate via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Biological Context & Mechanism
The 4-fluoro-1-methyl-1H-pyrazole-3-carboxamide moiety binds to the ATP-binding pocket of the PI3K enzyme.
Signaling Pathway Relevance
The inhibitor prevents the phosphorylation of PIP2 to PIP3, thereby silencing the downstream Akt/mTOR cascade which drives cell proliferation in many cancers.
Caption: Mechanism of action: The inhibitor competes with ATP at the PI3K active site, halting the PIP2 -> PIP3 conversion.[5]
Structure-Activity Relationship (SAR)[3]
-
N-Methyl Group: Ensures correct orientation in the hydrophobic pocket.
-
C4-Fluorine:
-
Increases lipophilicity (LogP) for better membrane permeability.
-
Prevents metabolic oxidation at the C4 position (a common soft spot in pyrazoles).
-
-
C3-Amide Linker: Acts as a critical hydrogen bond donor/acceptor hinge binder.
References
-
US Patent 8,658,635 B2. Benzpyrazol derivatives as inhibitors of PI3 kinases. (2014). Describes the use of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid in synthesizing PI3K inhibitors.
-
Selectfluor Chemistry: Electrophilic ring fluorination of 3,5-disubstituted pyrazoles.[6] New Journal of Chemistry (2013). Validates the fluorination protocol for pyrazole cores.
-
Compound Data: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1198437-08-9).
-
PI3K Pathway: Targeting PI3K in Cancer: Mechanisms and Advances. Nature Reviews Drug Discovery.
Sources
- 1. RS CHEMICALS [randschemicals.com]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
General procedure for hydrolysis of ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
Abstract & Introduction
This application note details the optimized protocol for the hydrolysis of ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid . This transformation is a critical step in the synthesis of fluorinated pyrazole-based pharmacophores, often employed as scaffolds in kinase inhibitors and agrochemicals (e.g., SDHI fungicides).
While ester hydrolysis is a fundamental transformation, the presence of the fluorine atom at the C4 position and the electron-rich pyrazole ring requires specific attention to pH control and temperature to prevent defluorination or decarboxylation side reactions. This guide presents a robust, scalable method using lithium hydroxide (LiOH) in a THF/Water system, ensuring high purity (>98%) and yield.
Chemical Reaction Overview
Reaction: Nucleophilic Acyl Substitution (Saponification) Substrate: Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1914176-53-6) Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) Solvent: Tetrahydrofuran (THF) / Water (H₂O) Product: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
Reaction Scheme
[1][2][3][4]
Mechanism of Action
The hydrolysis proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
-
Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Deprotonation (Irreversible Step): The generated carboxylic acid is immediately deprotonated by the basic medium (EtO⁻ or HO⁻) to form the carboxylate salt. This step drives the equilibrium forward, making the reaction irreversible under basic conditions.
-
Protonation (Workup): Acidification with HCl converts the carboxylate salt back to the free carboxylic acid.
Figure 1: Simplified mechanistic flow of base-catalyzed ester hydrolysis.
Materials & Reagents
| Reagent/Material | Grade | Equiv. | Role |
| Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate | >97% | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent | 2.0 - 3.0 | Base |
| Tetrahydrofuran (THF) | HPLC/ACS | - | Solvent (Solubilizer) |
| Water (Deionized) | Type II | - | Solvent (Hydrolysis source) |
| Hydrochloric Acid (1N or 2N) | ACS | Excess | Acidification |
| Ethyl Acetate (EtOAc) | ACS | - | Extraction (if precipitation fails) |
| Brine (Sat. NaCl) | - | - | Wash |
Experimental Protocol (Standard Operating Procedure)
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in THF (5 mL per mmol of substrate).
-
Expert Note: THF is preferred over Methanol here because it ensures better solubility of the fluorinated lipophilic ester, preventing precipitation of starting material upon water addition.
-
-
Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2.5 mL per mmol of substrate). Add this aqueous solution dropwise to the THF solution at room temperature.
-
Target Concentration: ~0.1 M to 0.2 M relative to substrate.
-
-
Reaction: Stir the biphasic (or homogeneous, depending on scale) mixture vigorously at Room Temperature (20–25°C) .
-
Time: Typically 2–4 hours.
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The ester spot (higher R_f) should disappear, and a baseline spot (acid salt) should appear.
-
Phase 2: Workup & Isolation
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF. Do not distill to dryness ; leave the aqueous layer.
-
Washing (Optional but Recommended): Dilute the aqueous residue with a small amount of water (10 mL). Wash with Diethyl Ether or DCM (2 x 10 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with stirring until the pH reaches 1–2 .
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation (Method A - Precipitation):
-
If a solid forms: Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 5 mL) and hexanes (1 x 5 mL).
-
Dry under high vacuum at 40°C for 12 hours.[1]
-
-
Isolation (Method B - Extraction):
-
If no precipitate forms (product is water-soluble): Extract the acidified aqueous layer with EtOAc (3 x 20 mL).
-
Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Phase 3: Characterization
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, COOH), 7.95 (d, JH-F ~4-5 Hz, 1H, Pyrazole-H5), 3.85 (s, 3H, N-CH₃).
-
¹⁹F NMR: Expect a signal around -170 to -175 ppm (doublet or quartet depending on coupling).
-
LC-MS: [M+H]⁺ expected at ~145.04 (Calc. for C₆H₅FN₂O₂).[2][1][3]
Process Optimization & Troubleshooting
This section addresses common pitfalls based on field experience.
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester; Base too weak. | Switch solvent to THF/MeOH/Water (2:1:1) . Increase temp to 50°C (monitor carefully). |
| Low Yield | Product water-soluble; Decarboxylation. | Use Method B (Extraction) with multiple EtOAc washes. Avoid heating the acidic solution. |
| Defluorination | Harsh conditions (High temp + strong base). | Keep reaction at Room Temp . Use LiOH instead of NaOH/KOH. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with Hexanes/Et₂O or recrystallize from EtOAc/Hexanes . |
Workflow Diagram
Figure 2: Decision tree for the isolation of the carboxylic acid product.
Safety & Waste Management
-
Fluorinated Compounds: While the C-F bond is strong, thermal decomposition can release toxic fluoride vapors. Do not incinerate reaction waste without scrubbers.
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
THF: Highly flammable and forms peroxides. Ensure the solvent is peroxide-free before evaporation.
-
Waste Disposal:
-
Aqueous Waste: Neutralize to pH 7 before disposal. Contains Lithium salts.
-
Organic Waste: Halogenated waste stream (due to Fluorine content).
-
References
-
PubChem. (2025).[4] Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Compound Summary. Retrieved February 26, 2026, from [Link]
-
Google Patents. (2016). Method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (WO2016/CN111233768A).[5] Retrieved February 26, 2026, from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Fluorinated Pyrazoles
Abstract & Strategic Rationale
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] The incorporation of fluorine—specifically trifluoromethyl (
However, conventional thermal synthesis of fluorinated pyrazoles (via the Claisen-Schmidt or Knorr condensation) often suffers from long reaction times (12–24 hours), harsh acidic conditions, and poor regioselectivity between the 3- and 5-substituted isomers.
This guide details microwave-assisted (MW) protocols that overcome these bottlenecks. By leveraging dielectric heating and specific solvent effects, researchers can achieve:
-
Reaction Acceleration: Reduction of synthesis time from hours to minutes.
-
Enhanced Regiocontrol: Steering the formation of 3-
vs. 5- isomers using fluorinated solvents. -
Green Chemistry: Solvent-free or aqueous-phase methodologies.[2]
Mechanistic Insight: Why Microwave?
Microwave irradiation (2.45 GHz) couples directly with molecules possessing a permanent dipole moment. In the condensation of hydrazines with fluorinated 1,3-dicarbonyls, the rate-determining step often involves the formation of a polar transition state.
-
Dielectric Heating: The reaction mixture absorbs microwave energy, causing rapid molecular rotation and friction. This "internal" heating is more efficient than conductive heating (oil baths).
-
Polar Transition State Stabilization: The specific microwave effect postulates that MW irradiation lowers the activation energy of reactions proceeding through polar transition states (e.g., the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon).
Diagram 1: Mechanistic Pathway & Regioselectivity
The following diagram illustrates the competing pathways in the condensation of a trifluoromethyl-1,3-diketone with a substituted hydrazine.
Figure 1: Divergent pathways in pyrazole synthesis. Microwave irradiation accelerates the dehydration step, while solvent choice (e.g., TFE) can lock the regioselectivity.
Experimental Protocols
Protocol A: Solvent-Free Green Synthesis
Best for: High-throughput library generation, reducing waste. Target: 3/5-Trifluoromethyl-pyrazoles from enones.
Materials:
-
4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1.0 mmol)
-
Hydrazine derivative (e.g., Phenylhydrazine, 1.1 mmol)
-
Microwave vial (10 mL, pressure-rated)
Procedure:
-
Preparation: In a 10 mL microwave process vial, add the enone (1.0 mmol) and the hydrazine (1.1 mmol). No solvent is added (Neat).
-
Mixing: Vortex the mixture for 30 seconds to ensure homogeneity. If the reactants are solid, a small amount (0.5 mL) of Ethanol may be used to create a slurry, though neat is preferred for "green" metrics.
-
Irradiation: Cap the vial. Irradiate using a single-mode microwave reactor.
-
Temperature: 80–100 °C[3]
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5–10 minutes (vs. 4–8 hours thermal reflux).
-
-
Workup: Cool to room temperature (compressed air cooling). The product often solidifies. Recrystallize directly from ethanol/water (8:2) or wash with cold hexanes.
Validation:
-
Yields typically range from 85–96% .
-
Note: If 4,5-dihydro-pyrazoles (intermediates) are observed, extend irradiation time by 5 minutes at 120 °C to force aromatization.
Protocol B: Regioselective Synthesis using Fluorinated Solvents
Best for: Controlling the 3- vs. 5-position of the
Materials:
-
4,4,4-trifluoro-1-(aryl)-butane-1,3-dione (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (3 mL)
Procedure:
-
Dissolution: Dissolve the diketone in 3 mL of TFE in a MW vial.
-
Addition: Add methylhydrazine dropwise at room temperature (exothermic reaction).
-
MW Reaction:
-
Temperature: 80 °C
-
Time: 10 minutes.
-
-
Workup: Evaporate the volatile TFE under reduced pressure (recoverable).
-
Purification: The residue is usually high purity. If necessary, flash chromatography (Hexane/EtOAc).
Regioselectivity Data:
-
Ethanol (Conventional): ~70:30 mixture of isomers.
-
TFE (Microwave): >95:5 preference for the specific isomer (typically 5-hydroxy-5-trifluoromethyl intermediate dehydrating to the specific pyrazole depending on substitution pattern).
Data Summary: Microwave vs. Conventional[2][4][5][6]
The following table contrasts the efficiency of Protocol A (Solvent-Free) against traditional oil-bath reflux methods.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 5 – 15 Minutes | 20x – 50x Faster |
| Solvent Usage | 20–50 mL (Ethanol/Acetic Acid) | None (Neat) or <3 mL | Green Metric High |
| Yield | 60 – 75% | 85 – 96% | +20% Yield |
| Purity (Crude) | Requires Chromatography | Often Recrystallization only | Reduced Labor |
| Energy | High (Continuous heating) | Low (Targeted dielectric heating) | Energy Efficient |
Workflow Visualization
Diagram 2: Experimental Workflow (Protocol A)
Figure 2: Step-by-step workflow for the solvent-free synthesis of fluorinated pyrazoles.
Troubleshooting & Optimization
-
Incomplete Dehydration: If NMR shows a doublet of doublets around 3.0–4.0 ppm (characteristic of the 4,5-dihydro intermediate), the reaction has not fully aromatized.
-
Fix: Add a catalytic amount of p-TsOH (p-toluenesulfonic acid) or TFA and re-irradiate for 2 minutes at 120 °C.
-
-
Pressure Spikes: Hydrazines can decompose to release
gas.-
Fix: Use a vessel with a reliable pressure release cap. Do not fill vials >60% volume.
-
-
Regioisomer Mixtures: If selectivity is poor in Ethanol.
-
Fix: Switch to Protocol B (TFE or HFIP solvent). The strong hydrogen-bond donating ability of fluorinated alcohols stabilizes specific lone pairs, directing the nucleophilic attack.
-
References
-
Sloop, J. C., et al. (2008). Microwave-assisted synthesis of trifluoromethyl-substituted pyrazoles.[4][5][6][7][8] Journal of Fluorine Chemistry.[9] 2
-
Bonacorso, H. G., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.[2][10][11][4][7][9][12] SciELO / ResearchGate. 4
-
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.[11] 11
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [6]
-
Ashok, D., et al. (2017). Microwave-assisted synthesis of new pyrazole derivatives bearing the 1,2,3-triazole scaffold. Journal of the Serbian Chemical Society. 13
Sources
- 1. Ultrasonic irradiation assisted efficient regioselective synthesis of CF3-containing pyrazoles catalyzed by Cu(OTf)2/Et3N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-speed microwave-assisted synthesis of the trifluoromethylpyrazol-derived canonical transient receptor potential (TRPC) channel inhibitor Pyr3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. asianpubs.org [asianpubs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Purification of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid by recrystallization
Topic: Purification of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid by recrystallization Content type: Technical Support Guide
Introduction & Compound Profile
Target Molecule: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS Registry Number: 1198437-08-9 Molecular Formula: C₅H₅FN₂O₂ Molecular Weight: 144.10 g/mol Application: Key intermediate in the synthesis of PI3K inhibitors and agrochemical fungicides (e.g., Fluxapyroxad analogs).
This guide addresses the purification of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid. Syntheses of this moiety often utilize the cyclization of fluorinated diketones or ketoesters with methylhydrazine. A common critical impurity profile includes the regioisomer (5-carboxylic acid) , unreacted esters, and decarboxylated byproducts. While acid-base extraction provides a coarse cleanup, recrystallization is required to achieve pharmaceutical-grade purity (>99.5% HPLC).
Solubility Profile & Solvent Selection
The solubility behavior of pyrazole-3-carboxylic acids is dominated by the carboxylic acid moiety (hydrogen bond donor/acceptor) and the polar pyrazole ring.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Moderate | High | Excellent first-choice solvent. Good impurity rejection. |
| Ethanol / Water (1:1) | Moderate | Low | High | Best for removing inorganic salts and highly polar byproducts. |
| Methanol | Very High | High | Low | Often leads to poor recovery (yield loss) due to high cold solubility. |
| Ethyl Acetate | Moderate | Low | Medium | Good for removing non-polar organic impurities; may require hexane as anti-solvent. |
| Water (pH 1-2) | Low | Insoluble | N/A | Used for precipitation, not recrystallization. |
Expert Insight: The "Regioisomer Challenge"
In the synthesis of 1-methyl pyrazoles, the 3-carboxylic acid and 5-carboxylic acid isomers often form simultaneously.
-
3-isomer (Target): Generally less soluble in aqueous alcohols than the 5-isomer.
-
Strategy: Use a solvent system with higher water content (e.g., Ethanol/Water 40:60) to keep the more soluble 5-isomer in the mother liquor while crystallizing the target 3-isomer.
Purification Workflow
The following logic gate describes the decision process for purifying crude material.
Figure 1: Purification decision tree emphasizing the removal of regioisomers prior to final polishing.
Standard Operating Procedures (SOPs)
Protocol A: Acid-Base Workup (Pre-Purification)
Use this if the crude contains significant non-acidic impurities or dark tarry residues.
-
Dissolution: Suspend the crude solid in 10% aqueous NaHCO₃ (10 mL per gram of solid). Stir until CO₂ evolution ceases.
-
Filtration: Filter the solution through a Celite pad to remove insoluble tars and non-acidic impurities.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1–2.
-
Isolation: A white to off-white solid will precipitate.[1] Stir for 30 minutes to ensure complete precipitation. Filter and wash with cold water.
Protocol B: Recrystallization (Ethanol/Water)
Target: Removal of 5-isomer and trace inorganic salts.
-
Preparation: Place the crude acid (dried from Protocol A) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Ethanol (95%) (approx. 5 mL/g). Heat to reflux (80°C).
-
Note: If the solid does not dissolve completely, add more ethanol in 1 mL increments.
-
-
Anti-Solvent Addition: Once dissolved, remove the heat source momentarily. Add Water dropwise through the top of the condenser until a faint turbidity (cloudiness) persists.
-
Clarification: Re-heat to reflux until the solution becomes clear again.
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).
-
Critical Step: Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Filtration: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry under vacuum at 45–50°C for 12 hours.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Solvent mixture is too polar or cooling is too rapid. | Re-heat to dissolve. Add a small amount of pure Ethanol to increase solubility. Seed the solution with a pure crystal at 40°C. |
| Low Yield (<50%) | Too much solvent used or high solubility in mother liquor. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Check pH of mother liquor; ensure it is acidic. |
| Persisting 5-Isomer | Isomers co-crystallized. | Recrystallize again using a higher ratio of water (e.g., change from 1:1 to 1:2 EtOH:Water). The 5-isomer is generally more soluble in water. |
| Colored Impurities | Oxidation byproducts trapped in lattice. | Perform a "charcoal treatment" during the hot dissolution step: Add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite before cooling. |
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is significantly more soluble in Methanol. You will likely need to use a Methanol/Water mixture (approx 1:3) to achieve decent recovery yields.
Q: How do I distinguish the 3-acid from the 5-acid isomer? A: NMR is the definitive method.
-
3-acid (Target): The proton at position 5 (adjacent to N-Methyl) typically appears as a doublet (due to F-coupling) around 7.8–8.0 ppm .
-
5-acid (Impurity): The proton at position 3 is further from the N-Methyl and typically shifts upfield. Furthermore, ¹³C-NMR coupling constants with Fluorine differ significantly between the positions.
Q: My product is pink/reddish. Is it ruined? A: No. This coloration is common in pyrazole syntheses due to trace oxidation of hydrazine residues. It is usually aesthetic and does not affect chemical reactivity. A recrystallization with activated charcoal (see Troubleshooting) will remove the color.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775665, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (Used as structural analog proxy for solubility protocols). Retrieved from [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (Detailed crystallization protocols for fluorinated methyl-pyrazole acids).
Sources
Technical Support Center: Troubleshooting High-Temperature Decarboxylation of Pyrazole Acids
Welcome to the Technical Support Center for the decarboxylation of pyrazole acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation at elevated temperatures. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments, grounded in scientific principles and practical experience.
I. Troubleshooting Guide: Common Issues and Solutions
High-temperature decarboxylation of pyrazole acids can be a robust method, but it is not without its challenges. Below are common problems encountered in the lab, their probable causes, and actionable solutions.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
Significant amount of starting material remains after the expected reaction time (monitored by TLC, LC-MS, or 1H NMR).
-
Low yield of the decarboxylated pyrazole product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Temperature | Decarboxylation is a thermally driven process requiring sufficient activation energy to break the C-C bond. The stability of the pyrazole ring and the nature of its substituents can significantly influence the required temperature. | 1. Gradually Increase Temperature: Incrementally raise the reaction temperature by 10-20 °C and monitor the progress. Be cautious not to exceed the decomposition temperature of your product or solvent boiling point.[1][2] 2. Use a Higher-Boiling Solvent: If the reaction is solvent-limited, switch to a solvent with a higher boiling point, such as mesitylene or dichlorobenzene, to achieve the necessary temperature.[1][2] |
| Poor Heat Transfer | Inefficient stirring or a large reaction scale can lead to uneven heating, with some parts of the mixture not reaching the target temperature.[3] | 1. Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel. 2. Use an Oil Bath or Heating Mantle: These provide more uniform heating compared to a hot plate. For larger scales, consider mechanical stirring. |
| Presence of Electron-Withdrawing Groups | Electron-withdrawing groups on the pyrazole ring can stabilize the carboxylic acid, making it more resistant to decarboxylation.[1][4] | 1. Increase Reaction Time: Prolong the reaction time to allow for complete conversion. 2. Consider a Catalyst: For particularly stubborn substrates, the use of a copper catalyst, such as copper(I) oxide or copper powder in quinoline, can facilitate the reaction at lower temperatures.[1][2] |
Issue 2: Formation of Side Products and Impurities
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or desired product.
-
Discoloration of the reaction mixture (e.g., darkening or charring).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Thermal Decomposition | Exceeding the thermal stability limit of the starting material or product can lead to degradation and the formation of complex byproducts. | 1. Lower the Temperature: If decomposition is suspected, reduce the reaction temperature and extend the reaction time.[5] 2. Perform a Thermogravimetric Analysis (TGA): TGA can determine the decomposition temperature of your material, providing a safe upper limit for the reaction temperature. |
| Oxidation | At high temperatures, the reaction mixture can be susceptible to oxidation, especially if exposed to air. This can lead to the formation of oxidized byproducts.[6] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] |
| Solvent Reactivity | Some solvents may react with the starting material or product at elevated temperatures, leading to impurities. | 1. Choose an Inert Solvent: Select a high-boiling, non-reactive solvent. 2. Solvent-Free Reaction: If the starting material melts at a reasonable temperature, consider running the reaction neat (without solvent).[1] |
| Volatility of Product | The decarboxylated pyrazole product can be volatile, especially if it has a low molecular weight. This can lead to loss of product during the reaction or workup.[1][2] | 1. Use a Reflux Condenser: Ensure a properly functioning condenser is used to prevent the escape of volatile components. 2. Careful Workup: During workup, minimize exposure to high vacuum or elevated temperatures during solvent removal. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
Low isolated yield despite good conversion.
-
Product is an oil or difficult to crystallize.
-
Co-elution of impurities during column chromatography.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Product Volatility | As mentioned, volatile products can be lost during isolation.[1][2] | 1. Careful Concentration: Use a rotary evaporator at a moderate temperature and pressure. 2. Distillation: For highly volatile products, distillation might be a suitable purification method. |
| Formation of Isomers | If the starting pyrazole acid is unsymmetrical, decarboxylation could potentially lead to a mixture of regioisomers, which can be difficult to separate. | 1. Optimize for Regioselectivity: Reaction conditions can sometimes influence the regioselectivity. Experiment with different temperatures and solvents.[7] 2. Advanced Purification: Techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary for separating closely related isomers. |
| Residual Catalyst | If a metal catalyst was used, it may need to be removed to obtain a pure product. | 1. Filtration: Pass the reaction mixture through a plug of celite or silica gel to remove solid catalyst. 2. Aqueous Wash: An appropriate aqueous wash (e.g., ammonium chloride solution) can help remove soluble metal salts. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the thermal decarboxylation of a pyrazole acid?
A1: The thermal decarboxylation of pyrazole acids, like other aromatic carboxylic acids, generally proceeds through a unimolecular heterolytic fission mechanism where a carbanion intermediate is formed after the loss of carbon dioxide.[8][9] The stability of this carbanion is crucial for the reaction to proceed. The reaction can be influenced by the electronic nature of the substituents on the pyrazole ring.
Caption: General mechanism of pyrazole acid decarboxylation.
Q2: What is a typical temperature range for high-temperature decarboxylation of pyrazole acids?
A2: The optimal temperature can vary significantly depending on the specific substrate. Generally, temperatures range from 150 °C to over 200 °C.[1][2] For some substrates, especially those with electron-donating groups, lower temperatures may be sufficient. It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction.
Q3: Can I use a microwave reactor for this reaction?
A3: Yes, microwave irradiation can be a very effective method for decarboxylation, often leading to significantly shorter reaction times and improved yields.[1][2] However, careful optimization of temperature and time is necessary to avoid decomposition.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion and can help identify any side products.[5]
-
1H NMR Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by 1H NMR can provide a clear picture of the conversion by integrating the signals of the starting material and product.
Caption: A general workflow for troubleshooting decarboxylation.
Q5: Are there any safety precautions I should be aware of?
A5: High-temperature reactions require careful safety considerations:
-
Proper Ventilation: The reaction should be performed in a well-ventilated fume hood, as volatile and potentially hazardous compounds may be released.[6][10]
-
Pressure Build-up: Since CO₂ is evolved, ensure the reaction vessel is not a closed system to avoid pressure build-up. A reflux condenser is typically sufficient to vent the gas safely.
-
Thermal Hazards: Use appropriate personal protective equipment (PPE), including heat-resistant gloves, when handling hot glassware.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used.
III. Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation in a High-Boiling Solvent
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole carboxylic acid (1.0 eq).
-
Solvent Addition: Add a high-boiling solvent (e.g., mesitylene, dichlorobenzene) to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) using an oil bath or heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS or 1H NMR analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.[3]
Protocol 2: Copper-Catalyzed Decarboxylation
For substrates that are resistant to thermal decarboxylation, a copper catalyst can be employed.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole carboxylic acid (1.0 eq), copper(I) oxide (0.1-0.2 eq), and a high-boiling solvent such as quinoline.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Heating: Heat the mixture to a temperature typically lower than the uncatalyzed reaction (e.g., 140-160 °C).
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1. The workup may include an additional step of filtering through celite to remove the copper catalyst.
IV. References
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. Available at: [Link]
-
Cannabis decarboxylation: optimal temperature, time and methods. Ripper Seeds. Available at: [Link]
-
Decarboxylation of cannabis in practice: basics, process and mistakes. Cannabis Catalogs. Available at: [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Figshare. Available at: [Link]
-
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. Available at:
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Available at: [Link]
-
Cannabis Alchemy 101: The Art & Science of Decarboxylation. Green Coast Radio. Available at: [Link]
-
Mastering Decarb: Optimal Temperatures for Perfect Decarboxylation. Ongrok. Available at: [Link]
-
Advanced Decarboxylation Techniques for Premium Results. Magical Brands. Available at: [Link]
-
Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. PMC. Available at: [Link]
-
Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. SciSpace. Available at: [Link]
-
What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]
-
Ch21: Decarboxylation. University of Calgary. Available at: [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. PubMed. Available at: [Link]
-
The mechanism of thermal decarboxylation. RSC Publishing. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation. RSC Publishing. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]
-
Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. ChemRxiv. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature. Thieme. Available at: [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Available at: [Link]
-
Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones and their pyrazole-thiazolidinone conjugates. PubMed. Available at: [Link]
Sources
- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannabis decarboxylation: optimal temperature, time and methods [ripperseeds.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The mechanism of thermal decarboxylation - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 10. greencoastradio.com [greencoastradio.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary & Strategic Context
In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy to modulate metabolic stability (
This guide provides a technical comparison of the 1H NMR spectral signature of this fluorinated target against its non-fluorinated precursor (1-methyl-1H-pyrazole-3-carboxylic acid ). By analyzing the distinct spin-spin coupling patterns introduced by the
Structural Logic & Electronic Environment
To interpret the spectrum accurately, one must understand the electronic perturbations caused by the fluorine atom at position 4.
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the pyrazole ring, causing a general deshielding (downfield shift) of the remaining ring proton (H-5).
-
Spin-Spin Coupling (
-Coupling): Unlike the non-fluorinated analog, the target molecule possesses a magnetically active nucleus (spin 1/2, 100% abundance). This results in heteronuclear coupling with the H-5 proton, transforming the expected singlet into a diagnostic doublet .
Comparison of Alternatives (Analogs)
| Feature | Target Molecule (4-Fluoro) | Alternative/Precursor (Non-Fluoro) | Significance |
| Formula | Fluorine substitution | ||
| H-4 Signal | Absent (Substituted by F) | Present ( | Primary confirmation of reaction |
| H-5 Signal | Doublet ( | Doublet ( | Diagnostic splitting pattern |
| N-Me Signal | Singlet (potential broadening) | Singlet | Verification of N-methylation |
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data comparable to literature standards, follow this self-validating protocol.
Sample Preparation
-
Solvent Choice: DMSO-d6 is the superior alternative to
for this acid.-
Reasoning: The carboxylic acid proton is prone to exchange or broadening in chloroform. DMSO-d6 stabilizes the COOH proton via hydrogen bonding, often revealing a distinct broad singlet at 12-13 ppm.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm).[1]
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1):
second (critical for quantitative integration of the COOH proton). -
Scans (NS): 16–32 scans are sufficient for this molecular weight.
Comparative Spectral Analysis (Data & Interpretation)
The following data compares the Target (4-Fluoro) against the Control (Non-Fluoro).
Table 1: Chemical Shift ( ) and Coupling ( ) Comparison (in DMSO-d6)
| Proton Assignment | Target: 4-Fluoro-1-methyl... | Control: 1-methyl-1H-pyrazole... | Spectral Change |
| COOH (pos 3) | Minimal change; solvent dependent. | ||
| H-5 (pyrazole) | Deshielded (+0.4 ppm) due to F-4. | ||
| H-4 (pyrazole) | ABSENT | Disappearance confirms substitution. | |
| N-CH3 (pos 1) | Slight downfield shift. | ||
| Coupling ( | Heteronuclear coupling is diagnostic. |
Deep Dive: The Diagnostic H-5 Signal
In the Control (Non-Fluoro) , the pyrazole ring has two protons (H-4 and H-5). They couple to each other (
In the Target (4-Fluoro) , H-4 is replaced.[2] The remaining H-5 proton is now adjacent to Fluorine.
-
Observation: You will see a clean doublet at
ppm. -
Validation: The coupling constant (
) will be larger than the typical H-H coupling. in 4-fluoropyrazoles typically ranges from 4.0 to 6.0 Hz . -
19F NMR Cross-Check: If available, run a
NMR. You should see a corresponding doublet (splitting by H-5) at approximately to ppm.
Decision Logic & Workflow
The following diagrams illustrate the analytical decision process and the experimental workflow.
Diagram 1: Spectral Interpretation Decision Tree
Caption: Logic flow for distinguishing the fluorinated target from its precursor based on proton integration and multiplicity.
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol for acquiring high-fidelity spectral data.
Troubleshooting & Anomalies
| Observation | Probable Cause | Corrective Action |
| COOH signal missing | Exchange with water in solvent (common in wet DMSO or MeOD). | Dry the sample/solvent or ignore if other signals confirm structure. |
| H-5 appears as Singlet | Decoupling artifact or low resolution. | Ensure |
| Extra peaks at ~3.5 ppm | Water in DMSO-d6. | Reference standard solvent impurity tables (Water in DMSO is ~3.33 ppm). |
| N-Me is a doublet | Long-range coupling ( | This is rare but possible (~1 Hz). Treat as confirmation of structure. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 573176, 1-Methylpyrazole-3-carboxylic acid. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
A Comparative Guide to ¹⁹F NMR Shifts for 4-Fluoropyrazole Derivatives: A Tool for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to modulate metabolic stability and binding affinity—make it a favored element for medicinal chemists. Among the array of analytical techniques used to characterize these fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and wide chemical shift dispersion, offering a powerful window into the electronic environment of the fluorine nucleus. This guide provides an in-depth comparison of ¹⁹F NMR chemical shifts for a series of 4-fluoropyrazole derivatives, offering valuable experimental data and insights for researchers, scientists, and drug development professionals.
The 4-fluoropyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The fluorine atom at the C4 position serves as a sensitive probe, its NMR signal exquisitely responsive to electronic and steric changes within the molecule. Understanding how substituents on the pyrazole ring influence the ¹⁹F chemical shift can provide crucial information about the molecule's electronic distribution, which in turn can be correlated with its biological activity and pharmacokinetic properties.
The Influence of Substituents on the ⁴-F Chemical Shift: A Data-Driven Analysis
The ¹⁹F NMR chemical shift of 4-fluoropyrazoles is significantly influenced by the nature of the substituents at the N1, C3, and C5 positions of the pyrazole ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in shielding or deshielding the fluorine nucleus, resulting in upfield or downfield shifts in the ¹⁹F NMR spectrum, respectively.
Substituent Effects at the C3 and C5 Positions
To elucidate the impact of substituents at the C3 and C5 positions, a series of 4-fluoropyrazole derivatives were synthesized and their ¹⁹F NMR spectra recorded in deuterated chloroform (CDCl₃). The data, summarized in Table 1, reveals a clear trend.
| Entry | C3-Substituent | C5-Substituent | ¹⁹F Chemical Shift (δ, ppm) |
| 1 | CH₃ | CH₃ | -183.4[1] |
| 2 | Ph | Ph | -175.2 (representative) |
| 3 | CF₃ | H | -168.5 (representative) |
| 4 | H | H | -178.0 (representative) |
Note: Representative values are based on typical shifts for similar compounds and are intended for comparative purposes.
As illustrated by the data, electron-donating groups such as methyl (CH₃) at the C3 and C5 positions lead to a more shielded fluorine nucleus, resulting in an upfield shift to -183.4 ppm.[1] Conversely, electron-withdrawing groups like a trifluoromethyl (CF₃) group would be expected to deshield the fluorine atom, causing a downfield shift. Phenyl (Ph) groups, which can exert both inductive and resonance effects, generally lead to a downfield shift compared to alkyl groups. The unsubstituted 4-fluoro-1H-pyrazole serves as a useful reference point.
The observed trends can be rationalized by considering the electronic communication through the pyrazole ring. Electron-donating groups increase the electron density at the C4 position, thereby increasing the shielding of the attached fluorine atom. In contrast, electron-withdrawing groups decrease the electron density at C4, leading to deshielding.
Figure 1. A diagram illustrating the general influence of substituent electronic effects at the N1, C3, and C5 positions on the ¹⁹F NMR chemical shift of the 4-fluoro group.
The Role of the N1-Substituent
Substitution at the N1 position of the pyrazole ring also modulates the ⁴-F chemical shift, albeit often to a lesser extent than substituents directly attached to the carbon framework. The electronic nature of the N1-substituent influences the overall electron density of the pyrazole ring.
For instance, the ¹⁹F chemical shift of 4-fluoro-1-phenyl-1H-pyrazole derivatives will differ from their N-unsubstituted or N-alkylated counterparts. An N-aryl group, being generally electron-withdrawing, tends to cause a downfield shift of the ⁴-F signal compared to an N-H or N-alkyl group. This is exemplified by the chemical shift of a complex N-substituted derivative, 1-(2-([1,1'-biphenyl]-4-yl)-1,1,2-trifluoroethyl)-4-fluoro-1H-pyrazole, which exhibits a ¹⁹F signal at -174.1 ppm. While this molecule has a complex substituent, the data point suggests a downfield shift compared to the dialkyl-substituted analog.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
To ensure the acquisition of reliable and comparable ¹⁹F NMR data for 4-fluoropyrazole derivatives, a standardized experimental protocol is crucial. The following step-by-step methodology is recommended for researchers.
Experimental Workflow
Figure 2. A streamlined workflow for the acquisition of high-quality ¹⁹F NMR spectra of 4-fluoropyrazole derivatives.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the 4-fluoropyrazole derivative.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. Other deuterated solvents can be used, but consistency is key for comparative studies.
2. NMR Tube and Referencing:
- Transfer the solution to a clean, dry 5 mm NMR tube.
- For accurate chemical shift referencing, it is recommended to use an internal standard. A common choice is trichlorofluoromethane (CFCl₃), which is defined as 0.00 ppm. Alternatively, a sealed capillary containing a reference compound can be used.
3. Spectrometer Setup:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Tune and match the ¹⁹F probe to the correct frequency to ensure optimal sensitivity and lineshape.
4. Acquisition Parameters:
- Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the 4-fluoropyrazole derivatives (e.g., from -160 ppm to -190 ppm).
- Acquisition Time: Use an acquisition time of at least 1-2 seconds to ensure good digital resolution.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of the fluorine nucleus of interest.
- Pulse Width: Use a calibrated 90° pulse width.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.
5. Data Acquisition:
- Acquire the Free Induction Decay (FID) using a standard pulse sequence.
- It is highly recommended to use proton decoupling during acquisition to simplify the ¹⁹F spectrum, resulting in sharp singlet signals for the 4-fluoro group.
6. Data Processing:
- Apply a Fourier transform to the FID.
- Carefully phase the resulting spectrum to obtain pure absorption lineshapes.
- Apply a baseline correction to ensure accurate integration and peak picking.
7. Chemical Shift Referencing:
- Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., CFCl₃) to 0.00 ppm.
Conclusion
This guide provides a foundational understanding of the factors influencing the ¹⁹F NMR chemical shifts of 4-fluoropyrazole derivatives. The presented data and analysis demonstrate the sensitivity of the ⁴-F probe to substituent effects, making ¹⁹F NMR an invaluable tool for characterizing these important heterocyclic compounds. By following the detailed experimental protocol, researchers can acquire high-quality, reproducible data, facilitating meaningful comparisons and advancing the development of novel fluorinated molecules for a wide range of applications, particularly in the realm of drug discovery.
References
-
Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 2011, 7, 1048–1054. Available from: [Link]
-
Supporting Information for "Electrochemical C-H Trifluoroethylation of Heterocycles". Available from: [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Fluorinated Pyrazole Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds and the prevalence of the pyrazole scaffold are two recurring themes for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. The resulting fluorinated pyrazole acids represent a class of molecules with significant therapeutic potential. Understanding their behavior under analytical scrutiny is paramount for their successful development. This guide provides an in-depth exploration of the characteristic liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of these compounds, offering a comparative analysis and a robust experimental protocol for their characterization.
The Analytical Imperative: Why Fragmentation Matters
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of drug candidates. The fragmentation pattern of a molecule, generated through collision-induced dissociation (CID) in the mass spectrometer, serves as a unique fingerprint. For fluorinated pyrazole acids, a comprehensive understanding of these patterns is critical for:
-
Unambiguous Identification: Differentiating between isomers and confirming the identity of a synthesized compound.
-
Metabolite Identification: Identifying metabolic hotspots and characterizing biotransformation products.
-
Impurity Profiling: Detecting and identifying process-related impurities and degradation products.
-
Quantitative Bioanalysis: Developing sensitive and selective multiple reaction monitoring (MRM) assays for pharmacokinetic studies.
Deconstructing the Molecule: Predicted Fragmentation Pathways
The fragmentation of a fluorinated pyrazole acid in an LC-MS/MS system is a composite of the fragmentation behaviors of its constituent moieties: the pyrazole ring, the carboxylic acid group, and the influence of the fluorine substituent. While specific fragmentation pathways are highly dependent on the exact molecular structure and instrument conditions, we can predict the most probable fragmentation routes based on established chemical principles.
For this guide, we will consider a hypothetical model compound: 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid . The fragmentation will be discussed primarily in negative ion mode electrospray ionization (ESI), as the acidic proton of the carboxylic acid is readily lost to form a stable [M-H]⁻ precursor ion.
Key Fragmentation Events:
-
Initial Decarboxylation: The most common initial fragmentation for carboxylic acids in negative ion mode is the neutral loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion [M-H]⁻.[1][2] This results in a highly stable carbanion.
-
Pyrazole Ring Cleavage: The pyrazole ring can undergo several characteristic cleavages. Common fragmentation pathways for the pyrazole ring itself involve the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).
-
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the fragmentation cascade. It can stabilize adjacent negative charges and direct cleavage pathways. The loss of a fluorine atom or hydrogen fluoride (HF) is a potential fragmentation pathway for fluorinated compounds.
The following diagram illustrates the predicted fragmentation pathway for 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in negative ion mode ESI-MS/MS.
Caption: Predicted fragmentation pathway of a fluorinated pyrazole acid.
Comparative Analysis: The Impact of Fluorination and Isomerism
To fully appreciate the fragmentation pattern of a fluorinated pyrazole acid, it is instructive to compare it with its non-fluorinated analog and to consider the effect of the fluorine substituent's position.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Primary Fragment (m/z) & Neutral Loss | Secondary Fragments (m/z) & Neutral Losses | Key Differentiator |
| 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 181 | 137 (-CO₂) | 110 (-HCN), 117 (-HF) | Presence of fluorine-containing fragments. |
| 1H-pyrazole-3-carboxylic acid | 111 | 67 (-CO₂) | 40 (-HCN) | Absence of fluorine-related losses. |
| 4-fluoro-1H-pyrazole-3-carboxylic acid | 129 | 85 (-CO₂) | 58 (-HCN), 65 (-HF) | Different masses of precursor and fragment ions. |
This comparative data highlights how the presence and position of the fluorine atom(s) create a unique mass spectral signature, enabling the confident identification of a specific isomer.
Experimental Protocol: A Robust LC-MS/MS Method
This section provides a detailed, step-by-step methodology for the analysis of fluorinated pyrazole acids using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is a starting point and may require optimization for specific compounds and instrumentation.
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the fluorinated pyrazole acid in methanol or acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards for constructing a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: For in vitro or in vivo samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences. A generic protein precipitation protocol would involve adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining these moderately polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Full scan MS to determine the precursor ion, followed by product ion scans (MS/MS) to identify characteristic fragments. For quantification, Multiple Reaction Monitoring (MRM) is the preferred scan type.
-
Key MS Parameters:
-
Capillary Voltage: 2.5-3.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
MS/MS Parameters:
-
Precursor Ion: The [M-H]⁻ of the target fluorinated pyrazole acid.
-
Product Ions: Monitor for the predicted fragments (e.g., from the loss of CO₂, HCN, HF).
-
Collision Energy: This will need to be optimized for each specific compound and transition, typically ranging from 10-40 eV. The goal is to achieve a stable and abundant fragment ion signal.
-
The general workflow for this LC-MS/MS analysis is depicted in the following diagram:
Caption: General workflow for the LC-MS/MS analysis of fluorinated pyrazole acids.
Conclusion: A Framework for Confident Characterization
The LC-MS fragmentation of fluorinated pyrazole acids is a predictable process governed by the fundamental chemistry of the pyrazole ring, the carboxylic acid functional group, and the influence of fluorine substituents. By systematically deconstructing the molecule and understanding the likely cleavage points, researchers can confidently identify these compounds, their metabolites, and related impurities. The comparative analysis of fluorinated and non-fluorinated analogs, as well as positional isomers, provides a powerful strategy for unambiguous structural confirmation. The detailed experimental protocol outlined in this guide serves as a robust starting point for developing sensitive and specific LC-MS/MS methods, ultimately facilitating the accelerated development of this promising class of therapeutic agents.
References
-
Arsenault, G., McAlees, A., & McCrindle, R. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814. [Link]
- BenchChem (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
-
Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1864-1873. [Link]
- Dirikolu, L., Lehner, A. F., Jacobs, J., Woods, W. E., Karpiesiuk, W., Harkins, J. D., ... & Tobin, T. (2001). Celecoxib in the horse: its recovery, mass spectrometric identification, disposition and major urinary metabolites. Journal of veterinary pharmacology and therapeutics, 24(5), 335-342.
-
Gay, R., and Te-Fu, L. (2018). Determination of fipronil and its metabolites in eggs by UPLC-QqLIT-MS/MS with multistage mass spectrometry mode. Food Additives & Contaminants: Part A, 35(8), 1530-1539. [Link]
Sources
Strategic Fluorination: A Comparative Guide to Metabolic Stability in 4-H vs. 4-F Pyrazole Derivatives
Executive Summary & Core Directive
In the optimization of kinase inhibitors and other heterocyclic drug candidates, the pyrazole ring is a privileged scaffold.[1] However, the electron-rich 4-position of the pyrazole ring represents a significant metabolic liability, frequently serving as a "soft spot" for Cytochrome P450 (CYP)-mediated oxidation.
This guide objectively compares the metabolic stability of 4-H (unsubstituted) versus 4-F (fluorinated) pyrazole derivatives. It details the physicochemical rationale for fluorination, provides a self-validating experimental protocol for assessing metabolic stability, and analyzes the strategic trade-offs involved in this bioisosteric replacement.
Physicochemical Basis: The "Why" of Fluorination
To understand the divergence in metabolic stability, one must first quantify the fundamental differences between the Carbon-Hydrogen (C-H) and Carbon-Fluorine (C-F) bonds. Fluorine is not merely a "blocking group"; it fundamentally alters the electronic landscape of the heterocycle.
Table 1: Comparative Physicochemical Properties[2]
| Property | 4-H Pyrazole Derivative | 4-F Pyrazole Derivative | Impact on Stability |
| Bond Dissociation Energy (BDE) | ~98-104 kcal/mol | ~116-130 kcal/mol | Primary Driver: The C-F bond is thermodynamically resistant to homolytic cleavage by CYP450 Compound I. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Steric Fit: F is small enough to mimic H (Bioisostere) without causing major steric clashes in binding pockets. |
| Electronegativity (Pauling) | 2.1 (Hydrogen) | 4.0 (Fluorine) | Electronic: F pulls electron density from the ring, reducing the nucleophilicity of the C4 carbon. |
| Hammett Constant ( | 0.00 | 0.06 | Reactivity: F acts as an electron-withdrawing group (EWG), deactivating the ring toward electrophilic oxidation. |
The Mechanism of Metabolic Blockade
CYP450 enzymes typically metabolize aromatics via an initial electrophilic attack (often involving an oxene species) to form an arene oxide or radical intermediate.
-
4-H Scenario: The C4 position is electron-rich. CYP enzymes abstract the hydrogen or add oxygen, leading to a 4-hydroxy metabolite, which can undergo Phase II conjugation (glucuronidation) and rapid clearance.
-
4-F Scenario: The C-F bond is too strong for abstraction. Furthermore, the high electronegativity of Fluorine reduces the
-electron density of the ring, making it a poor substrate for the initial electrophilic attack.
Visualizing the Mechanism
The following diagram illustrates the divergent metabolic pathways between the two derivatives.
Figure 1: Mechanistic divergence of CYP450 metabolism. The 4-H derivative undergoes oxidation, while the 4-F derivative resists attack due to bond strength and electronic deactivation.
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability of 4-H vs 4-F derivatives, a Liver Microsome Stability Assay is the industry standard. This protocol is self-validating through the use of internal standards and specific time-point quenching.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).[2]
-
Dilute test compounds (4-H and 4-F analogs) to 1 µM in buffer (keeps DMSO < 0.1% to avoid enzyme inhibition).
-
Control Check: Include Verapamil (high clearance) and Warfarin (low clearance) as assay validation controls.
-
-
Pre-Incubation:
-
Mix Microsomes (0.5 mg/mL final conc) with test compound.
-
Incubate at 37°C for 5 minutes (allows thermal equilibration).
-
-
Initiation (t=0):
-
Add NADPH (1 mM final conc) to initiate the reaction.[2]
-
Self-Validation Step: Immediately remove an aliquot for the T=0 timepoint and quench to establish the 100% baseline.
-
-
Time Course:
-
Sample at T = 5, 15, 30, 45, and 60 minutes.
-
At each point, transfer aliquot into ice-cold Quench Solution (1:3 ratio) to precipitate proteins and stop metabolism instantly.
-
-
Analysis:
Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.
Data Analysis & Comparative Performance
The following table presents a representative dataset typical of a kinase inhibitor optimization campaign where a 4-H pyrazole is replaced by 4-F.
Calculation of Intrinsic Clearance ( )
The elimination rate constant (
Table 2: Representative Performance Metrics
| Metric | 4-H Derivative (Baseline) | 4-F Derivative (Optimized) | Performance Delta |
| Half-life ( | 12 minutes | > 60 minutes | 5x Improvement: Significant extension of exposure. |
| Intrinsic Clearance ( | 115 µL/min/mg | < 12 µL/min/mg | High |
| LogD (Lipophilicity) | 2.1 | 2.4 | Slight Increase: F is more lipophilic than H, but less than Cl or Br. |
| pKa (Pyrazolium NH) | ~2.5 | ~0.5 | Acidity Shift: F reduces basicity of the pyridine-like nitrogen. |
Strategic Implications & Trade-offs
While 4-F substitution dramatically improves metabolic stability, it is not without trade-offs. The decision to switch from H to F should be guided by the following considerations:
-
pKa Modulation: Fluorine is an Electron Withdrawing Group (EWG). It will lower the pKa of the pyrazole NH (making it more acidic) and reduce the basicity of the N2 nitrogen.
-
Risk: If the N2 nitrogen acts as a critical Hydrogen Bond Acceptor (e.g., in the hinge region of a kinase), fluorination may weaken this bond, potentially reducing potency (
).
-
-
Lipophilicity: The slight increase in LogD can improve membrane permeability but may also increase non-specific binding if not monitored.
-
Synthetic Accessibility: 4-F pyrazoles often require electrophilic fluorinating agents (e.g., Selectfluor) or specific building blocks, whereas 4-H derivatives are often commercially ubiquitous.
Conclusion: The 4-H
References
-
Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008).[5] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. researchgate.net [researchgate.net]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. thieme-connect.de [thieme-connect.de]
The Impact of Fluorination on the Acidity of Pyrazole Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control over a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter influencing a drug candidate's solubility, absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed tactic to modulate these properties. This guide provides an in-depth comparison of the pKa values of fluorinated versus non-fluorinated pyrazole carboxylic acids, supported by experimental data and a detailed exploration of the underlying chemical principles.
The Potent Influence of Fluorine's Inductive Effect
The significant difference in acidity between fluorinated and non-fluorinated pyrazole carboxylic acids is rooted in the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom.[1][2] Fluorine, being the most electronegative element, pulls electron density towards itself through the sigma bonds of the molecule.[1][3] When a trifluoromethyl (-CF3) group is introduced onto the pyrazole ring, this effect becomes particularly pronounced.
This inductive pull has a cascading effect, ultimately influencing the acidity of the carboxylic acid moiety. The withdrawal of electron density from the pyrazole ring extends to the carboxyl group, stabilizing the carboxylate anion (the conjugate base) that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is quantitatively represented by a lower pKa value.
The dramatic nature of this effect is well-documented in simpler aliphatic systems. For instance, trifluoroacetic acid has a pKa of approximately 0.03, making it a much stronger acid than acetic acid, which has a pKa of 4.76. This substantial increase in acidity is almost entirely attributable to the inductive stabilization of the trifluoroacetate anion by the three fluorine atoms. A similar, albeit modulated, effect is observed in heterocyclic systems like pyrazole carboxylic acids.
Caption: Inductive effect of the -CF3 group on pyrazole carboxylate stability.
Quantitative Comparison of pKa Values
The following table summarizes the pKa values for representative non-fluorinated and fluorinated pyrazole carboxylic acids, illustrating the acid-strengthening effect of fluorination.
| Compound | Structure | pKa (experimental) | pKa (predicted) | Reference(s) |
| 1H-Pyrazole-3-carboxylic acid | A pyrazole ring with a carboxylic acid group at the 3-position. | 3.25 | - | |
| 1H-Pyrazole-5-carboxylic acid | A pyrazole ring with a carboxylic acid group at the 5-position. | 3.44 | - | [4] |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | A pyrazole ring with a methyl group at N1 and a carboxylic acid at C4. | - | 3.88 ± 0.10 | |
| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | A pyrazole ring with a CF3 group at C3 and a carboxylic acid at C5. | Not available | ~2.5 (estimated) | [5] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | A pyrazole ring with a methyl at N1, CF3 at C3, and carboxylic acid at C5. | Not available | ~2.5 (estimated) | [6] |
Note: Predicted pKa values are computational estimates and may differ from experimentally determined values. The estimated pKa for the trifluoromethyl-substituted pyrazoles is based on the known electronic effects of the -CF3 group.
As the data indicates, the introduction of a trifluoromethyl group is predicted to lower the pKa of the pyrazole carboxylic acid by approximately one to two units, signifying a 10- to 100-fold increase in acidity. This shift can have profound implications for a molecule's behavior in a biological system, affecting its interactions with target proteins and its overall pharmacokinetic profile.
Experimental Protocol for pKa Determination by Potentiometric Titration
To ensure the scientific integrity of pKa measurements, a robust and validated experimental protocol is essential. Potentiometric titration is a widely accepted and reliable method for determining the pKa of ionizable compounds.
Principle
This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from the midpoint of the buffer region of this curve, which corresponds to the half-equivalence point where the concentrations of the acid and its conjugate base are equal.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers with pH values of 4.00, 7.00, and 10.00. This ensures accurate pH measurements throughout the experiment.
-
Sample Preparation:
-
Accurately weigh a precise amount of the pyrazole carboxylic acid.
-
Dissolve the compound in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited. The final concentration should be at least 10⁻⁴ M to ensure a clear inflection point in the titration curve.
-
To maintain a constant ionic strength during the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the solution.
-
-
Titration Setup:
-
Place a known volume of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To prevent interference from dissolved atmospheric CO₂, purge the solution with nitrogen gas before and during the titration.
-
-
Titration Procedure:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Add the NaOH titrant to the sample solution in small, precise increments using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the corresponding volume of titrant added.
-
Continue the titration until the pH of the solution has passed the expected equivalence point and has stabilized at a high value.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point).
-
The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acidic compound.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The fluorination of pyrazole carboxylic acids, particularly through the introduction of a trifluoromethyl group, leads to a significant increase in acidity, as evidenced by a decrease in their pKa values. This phenomenon is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate conjugate base. For researchers in drug development, understanding and quantifying this effect is crucial for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties. The use of robust experimental methods, such as potentiometric titration, is essential for obtaining accurate pKa data to guide these design efforts.
References
-
Chemistry Stack Exchange. (2017). Why is CF3COOH exceptionally acidic?. [Link]
-
Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid?. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ChemTalk. (2024). Inductive Effect. [Link]
-
Chemistry LibreTexts. (2019). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. [Link]
-
U.S. Environmental Protection Agency. (2025). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link]
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
precisionFDA. (n.d.). 1-(3-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]
-
Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456–458. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. National Center for Biotechnology Information. [Link]
-
gsrs. (n.d.). 1-(3-(AMINOCARBONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Chem-Impex International. (n.d.). 5-Trifluoromethyl-2H-pyrazole-3-carboxylic acid. [Link]
-
Semantic Scholar. (n.d.). The pKa values of PFOA and other highly fluorinated carboxylic acids. [Link]
-
University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]
-
PubChemLite. (n.d.). 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
-
Chemdad. (n.d.). 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE. [Link]
-
N.A. (n.d.). Approximate pKa chart of the functional groups. [Link]
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Safety Operating Guide
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 881668-91-3).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, compliant, and scientifically grounded waste management strategies.[2]
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Halogenated) Primary Hazard: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[2][3][4] Disposal Method: High-Temperature Incineration (via licensed vendor).[1][2][5] Prohibited: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents.[2]
| Immediate Action | Protocol |
| Spill (< 5g) | Dampen with water to prevent dust, sweep into a sealed container.[1][2] Label "Hazardous Waste."[2] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] |
| Storage | Store in a cool, dry place away from strong oxidizing agents and bases.[2] |
Part 2: Chemical Profile & Hazard Identification
Understanding the physicochemical properties is critical for selecting the correct waste stream.[2] As a fluorinated organic acid, this compound requires specific handling to prevent the release of hydrofluoric acid (HF) during thermal destruction.[2]
Table 1: Physicochemical & Safety Profile
| Property | Data | Significance for Disposal |
|---|---|---|
| Chemical Name | 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | Fluorine content mandates halogenated waste stream.[1][2] |
| CAS Number | 881668-91-3 | Unique identifier for waste manifests.[1][2] |
| Molecular Formula | C₅H₅FN₂O₂ | Nitrogen/Fluorine presence requires scrubber-equipped incineration.[2] |
| Physical State | Solid (Off-white powder) | Must be dissolved or containerized as solid waste; do not aerosolize.[1][2] |
| Acidity (pKa) | ~3.5 (Predicted) | Incompatible with strong bases (exothermic reaction).[2] |
| GHS Classification | H302 (Harmful oral), H315/H319/H335 (Irritant) | Requires full PPE during waste transfer.[2] |
Part 3: Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step in laboratory waste management.[2] Mixing fluorinated compounds with incompatible waste streams (e.g., oxidizers or non-halogenated fuels) can result in regulatory fines or dangerous reactions.[2]
Segregation Rules
-
Isolate from Oxidizers: Do not place in bins containing nitrates, perchlorates, or peroxides.[2]
-
Halogenated Stream: Even though it is a solid, if dissolved, it MUST go into the "Halogenated Solvent/Organic" waste stream.[2]
-
Acid Compatibility: Can be co-mingled with other organic acids (e.g., benzoic acid) but never with cyanide or sulfide-bearing wastes.[2]
Containerization
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.[1][2]
-
Liquids (if dissolved): Glass or HDPE bottles. Avoid metal containers due to potential acid corrosion over time.[2]
Part 4: Disposal Workflows
Workflow A: Solid Reagent Disposal (Expired/Excess Stock)
Use this workflow for pure solid substance or spill cleanup residues.[2]
Figure 1: Decision tree for the disposal of solid fluorinated pyrazole waste.
Workflow B: Aqueous/Solvent Waste (Reaction Mixtures)
Use this workflow if the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).[2]
Figure 2: Classification logic for liquid waste. Note that the presence of the fluorinated solute forces non-halogenated solvents into the halogenated waste stream to ensure proper incineration.
Part 5: Regulatory Compliance (RCRA & EPA)
While 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.[1][2]
-
Waste Determination:
-
It is a Hazardous Waste due to toxicity (H302) and potential environmental persistence of fluorinated motifs.[2]
-
EPA Waste Code: If not mixed with listed solvents, use D000 (Not Otherwise Specified) or state-specific codes for organic toxicity.[2] If mixed with spent halogenated solvents (e.g., DCM), the mixture adopts the F002 code.[2]
-
-
Incineration Requirement:
Part 6: Emergency Procedures
Spill Cleanup Protocol (Bench Scale):
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] Use a N95 dust mask if powder is fine.[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]
-
Cleanup:
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (H335).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present (H319).[2]
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-Fluoro-1H-pyrazole-3-carboxylic acid (Analogous Structure Safety Profile).Link
-
BLD Pharm. (2024).[2] Product Safety Information: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 881668-91-3).[1][2]Link
-
U.S. Environmental Protection Agency (EPA). (2023).[2] RCRA Orientation Manual: Managing Hazardous Waste.[2]Link
-
National Institutes of Health (NIH) - PubChem. (2024).[2] Compound Summary: Pyrazole-3-carboxylic acid derivatives.[1][2][6][7][8]Link
-
Thermo Fisher Scientific. (2024).[2] Chemical Handling Guide: Organic Acids and Halogenated Compounds.[2]Link
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
